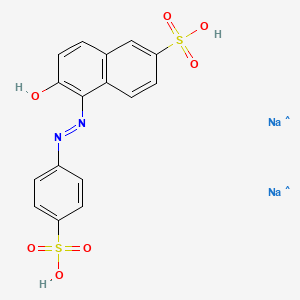

Sunset Yellow FCF, analytical standard

Description

Significance of Certified Reference Materials (CRMs) in Chemical Analysis

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, serving as a cornerstone for quality assurance and control. quality-pathshala.com They are highly characterized materials with well-defined properties, certified by a recognized authority, which provide a traceable link to established measurement standards. numberanalytics.comwikipedia.org The significance of CRMs lies in their ability to ensure the accuracy, precision, and reliability of measurement results. numberanalytics.com

Laboratories rely on CRMs for several critical functions:

Method Validation and Calibration: CRMs are essential for validating analytical methods, verifying that they produce accurate and dependable results. numberanalytics.com Since most analytical instruments are comparative, they require a sample of known composition for accurate calibration. wikipedia.org

Ensuring Accuracy and Traceability: CRMs have certified values that are traceable to internationally recognized standards, often maintained by national metrology institutes. quality-pathshala.comazom.com This property of metrological traceability—the ability to relate a measurement result to a reference through a documented, unbroken chain of calibrations—is fundamental for ensuring that measurements made at different times and in different locations are comparable. azom.comeurachem.orgnist.gov

Quality Control: By analyzing CRMs alongside routine samples, laboratories can monitor the performance of their instruments and methods, detecting any drift or issues that may compromise the quality of their data. numberanalytics.com

The production of CRMs involves rigorous procedures to ensure their homogeneity and stability over time. wikipedia.org Each CRM is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgcontrollab.com This detailed documentation allows users to have confidence in the material and to properly incorporate it into their measurement uncertainty calculations. controllab.comresearchgate.net The use of CRMs is a requirement for laboratory accreditation under international standards like ISO/IEC 17025. wikipedia.org

Role of Food Colorants in Diverse Matrices: An Analytical Perspective

Food colorants are additives widely used by the food industry to enhance the visual appeal of products. quora.comnih.govau.dk They can restore color lost during processing, ensure color uniformity, and give products their expected appearance. encyclopedia.pub From a chemical analysis perspective, determining the identity and quantity of these colorants in various food products presents significant challenges.

Food products are often complex mixtures, or matrices, containing a wide variety of ingredients such as proteins, fats, sugars, and starches. contractlaboratory.com This complexity can interfere with the extraction and analysis of the target colorant molecules. nih.govau.dk Therefore, the development of analytical methods requires careful consideration of the food matrix to ensure that the results are accurate and reliable. nih.govau.dk

Several analytical techniques are employed for the determination of food colorants, with high-performance liquid chromatography (HPLC), often coupled with spectrophotometric detectors, being a major technique. quora.comnih.govencyclopedia.pub The sample preparation procedures are highly dependent on the specific food matrix being analyzed. nih.govau.dk The need for accurate quantification is driven by strict regulations in many countries regarding the types and amounts of food colorants that can be used. quora.com This regulatory oversight underscores the importance of robust and validated analytical methods for monitoring compliance and ensuring consumer safety. nih.govau.dk

Overview of Sunset Yellow FCF (E110/FD&C Yellow No. 6) as a Synthetic Azo Dye

Sunset Yellow FCF is a synthetic colorant that belongs to the family of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) in their chemical structure. wikipedia.orgfinancedigest.comums.edu.my It is a petroleum-derived orange-yellow dye used extensively in foods, beverages, cosmetics, and pharmaceuticals to impart a consistent and vibrant color. wikipedia.orgums.edu.myjindunchemistry.com

Known by various names, including Orange Yellow S, it is designated as E110 in Europe and as FD&C Yellow No. 6 in the United States. wikipedia.orgfinancedigest.comjindunchemistry.com It is a water-soluble dye that provides a reddish-yellow hue. jindunchemistry.comchemicalbook.com Its color is pH-dependent, with a maximum absorption at approximately 480 nm at pH 1 and 443 nm at pH 13. wikipedia.orgyoutube.com The stability of Sunset Yellow FCF to light, heat, and changes in pH makes it a versatile and cost-effective choice for a wide range of products, from candies and desserts to soft drinks and sauces. financedigest.comjindunchemistry.com

The principal component of Sunset Yellow FCF is the disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. fao.org Its chemical and physical properties are well-documented, providing a basis for its use as a reference standard in analytical testing.

Chemical Properties of Sunset Yellow FCF

| Property | Value |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ |

| Molar Mass | 452.37 g/mol |

| Synonyms | Orange Yellow S, CI 15985, E110, FD&C Yellow No. 6 |

| Appearance | Orange-red powder or granules |

| Solubility | Soluble in water, sparingly soluble in ethanol (B145695) |

| Melting Point | >300 °C |

Data sourced from multiple references. wikipedia.orgchemicalbook.comfao.orgsigmaaldrich.combritiscientific.com

Rationale for Dedicated Research on Sunset Yellow FCF Analytical Standards

The widespread use of Sunset Yellow FCF in consumer products necessitates its accurate identification and quantification for regulatory compliance and quality control. ums.edu.mycapes.gov.br This creates a critical need for a dedicated analytical standard for this specific compound. An analytical standard is a highly pure substance used as a calibration standard for a specific analysis. medchemexpress.com For Sunset Yellow FCF, this standard is a preparation of the dye that has been rigorously tested to confirm its identity and purity. sigmaaldrich.com

The rationale for dedicated research and development of Sunset Yellow FCF analytical standards includes:

Ensuring Accurate Quantification: To comply with regulatory limits, food manufacturers and testing laboratories must be able to accurately measure the concentration of Sunset Yellow FCF in their products. A high-purity analytical standard is essential for calibrating analytical instruments, such as HPLC systems, to achieve this accuracy. sigmaaldrich.com

Method Development and Validation: Researchers and quality control chemists require a reliable standard to develop and validate new analytical methods for detecting Sunset Yellow FCF in increasingly complex food matrices. ums.edu.mycapes.gov.br This includes creating more efficient extraction techniques and faster detection methods. ums.edu.my

Inter-laboratory Comparability: The use of a common, certified reference material ensures that results from different laboratories can be reliably compared, which is crucial for international trade and regulatory enforcement.

Supporting Research: A well-characterized standard is fundamental for toxicological and other scientific studies to ensure that the material being tested is indeed Sunset Yellow FCF and to allow for the replication of results. capes.gov.br

Analytical standards for Sunset Yellow FCF are used in various applications, including the simultaneous analysis of multiple synthetic dyes in food samples by RP-HPLC and the development of novel electrochemical sensors for its determination. sigmaaldrich.com The availability of these standards underpins the entire system of food colorant analysis, ensuring that measurements are reliable, consistent, and legally defensible.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H12N2Na2O7S2 |

|---|---|

Molecular Weight |

454.4 g/mol |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);; |

InChI Key |

AUGXBTCWEOTPFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Production, Purity Assessment, and Characterization of Sunset Yellow Fcf Analytical Standards

Methodologies for Synthesis of High-Purity Sunset Yellow FCF for Analytical Use

The primary synthesis route for Sunset Yellow FCF involves a multi-step chemical process designed to maximize yield and purity. The process begins with the diazotization of sulfanilic acid. ums.edu.mygoogle.com In this reaction, sulfanilic acid is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a mineral acid (e.g., hydrochloric acid or sulfuric acid) to form a diazonium salt. ums.edu.mygoogle.com

This unstable diazonium salt is then immediately coupled with Schaffer's acid (6-hydroxy-2-naphthalenesulfonic acid) under alkaline conditions. google.com The control of pH and temperature during this coupling reaction is critical to direct the reaction towards the desired product and minimize the formation of isomeric and other subsidiary colors. The resulting product is the principal component of Sunset Yellow FCF, the disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. fao.org

Purification Techniques for Analytical Grade Sunset Yellow FCF Standards

To achieve the high purity required for an analytical standard, the crude product from the synthesis undergoes several purification stages. Common industrial purification technologies can be rudimentary, but for analytical grade material, more sophisticated methods are employed. google.com

A multi-step purification process can effectively reduce both organic and inorganic impurities. google.com This process may include:

Alkaline Heat Absorption: The Sunset Yellow coupling solution is treated with an adsorbent material to remove impurities. google.com

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude dye is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the mother liquor.

Membrane Separation: Techniques like nanofiltration can be used to desalinate the product and remove low molecular weight impurities. A study demonstrated the use of a tubular nanofiltration membrane with a specific molecular weight cut-off to concentrate and purify the dye, achieving a final product with a liquid-phase purity exceeding 99%. google.com

Comprehensive Purity Assessment of Sunset Yellow FCF Analytical Standards

A battery of analytical tests is required to confirm the identity, purity, and content of a Sunset Yellow FCF analytical standard. This comprehensive assessment ensures the material is suitable for its intended use as a reference standard.

Spectroscopic methods are fundamental for the structural confirmation and purity assessment of Sunset Yellow FCF.

UV-Visible (UV-Vis) Spectrophotometry: This technique is used to identify the compound and determine its concentration. In an aqueous solution, Sunset Yellow FCF exhibits a characteristic maximum absorption wavelength (λmax) at approximately 480 nm to 487 nm, depending on the pH and solvent. psu.eduresearchgate.net In a neutral or acidic aqueous solution, the color is yellow-orange, shifting to red-brown in a basic solution. fao.org When dissolved in concentrated sulfuric acid, it produces an orange solution that turns yellow upon dilution with water. fao.org The absorbance at the λmax is proportional to the concentration and is a key parameter in the spectrophotometric determination of total coloring matter. agriculture.institutescribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of the primary component and the identification of organic impurities. It provides detailed information about the molecular structure, which can be used to confirm the identity of the synthesized material and to detect and quantify structurally similar impurities that may not be resolved by other methods. researchgate.net

Table 1: Spectroscopic Properties of Sunset Yellow FCF

| Technique | Parameter | Typical Value/Observation | Reference |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | 480 nm - 504 nm (in various solvents/pH) | psu.eduscribd.com |

| UV-Vis | Color in Neutral/Acidic Water | Yellow-Orange | fao.org |

| UV-Vis | Color in Basic Water | Red-Brown | fao.org |

| NMR | Application | Structural Confirmation, Impurity Identification | researchgate.net |

Chromatographic techniques are essential for separating and quantifying the principal color, subsidiary colors, and other organic impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods. ums.edu.myresearchgate.net

These methods typically employ reverse-phase columns (e.g., C18, biphenyl) with a gradient elution system. oup.comjst.go.jp The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (such as acetonitrile (B52724) or methanol). oup.comnih.gov Detection is usually performed with a UV-Vis or Diode Array Detector (DAD), which can also provide spectral data to aid in peak identification. sigmaaldrich.comoup.com

UHPLC methods offer significant advantages over traditional HPLC, including faster analysis times, improved resolution for better separation of closely related impurities, and higher sensitivity. oup.com A validated UHPLC method can accurately quantify various impurities, including starting materials like sulfanilic acid, and subsidiary colors such as the sodium salts of 6-hydroxy-5-phenylazo-2-naphthalenesulphonic acid (SS-AN) and 4-(2-hydroxy-1-naphthylazo) benzenesulphonic acid (2N-SA). oup.comnih.gov

Table 2: Example HPLC/UHPLC Parameters for Sunset Yellow FCF Analysis

| Parameter | HPLC Method Example | UHPLC Method Example | Reference |

| Column | Obelisc N (Mixed-Mode) | Biphenyl (B1667301) (1.7 µm particle size) | oup.comsielc.com |

| Mobile Phase A | 70 mM Ammonium Formate (pH 3.0) | Aqueous Ammonium Formate | oup.comsielc.com |

| Mobile Phase B | Acetonitrile/Water (50/50) | Methanol (B129727) | oup.comsielc.com |

| Detection | UV at 430 nm | UV-Visible Detector | oup.comsielc.com |

| Analytes | Sunset Yellow FCF, Subsidiary Colors | Organic Impurities, Subsidiary Colors | oup.comsielc.com |

Analytical standards must be assessed for their content of elemental impurities, particularly heavy metals. Techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are employed for this purpose. fao.orgenalytic.com These methods are highly sensitive and can accurately quantify trace levels of metallic contaminants. For instance, specifications for Sunset Yellow FCF often include a limit for lead (Pb), typically not more than 2 mg/kg. fao.org The control of these impurities is critical as they can interfere with certain analytical procedures and are subject to strict regulatory limits. kymos.com

The assay of an analytical standard, or its total coloring matters content, is a critical measure of its purity and strength. Two principal methods are used for this determination:

Spectrophotometry: This is the most common method, where the absorbance of a precisely prepared solution of the dye is measured at its λmax. agriculture.institutescribd.com The content of total coloring matters is calculated using a specific absorptivity value. This method assumes that any subsidiary colors present have a negligible effect on the absorbance at the primary wavelength. scribd.com

Titanous Chloride Titration: This redox titration method can also be used to determine the total dye content. scribd.com It relies on the reduction of the azo group (—N=N—) by a standardized solution of titanous chloride. This method determines all reducible species, including the main component and subsidiary colors that contain the azo linkage. scribd.com

For a material to qualify as an analytical standard, it must meet a high assay specification. For example, a common requirement is a total coloring matters content of not less than 85%. fao.org

Analysis of Related Organic Impurities in Sunset Yellow FCF Standards

The quality and reliability of Sunset Yellow FCF (C.I. 15985) as an analytical standard are contingent upon the rigorous control and analysis of related organic impurities. These impurities can originate from starting materials, side reactions during the diazotization and coupling processes, or subsequent degradation. Their presence can compromise the accuracy of quantitative analyses, making their identification and quantification a critical aspect of quality control.

Subsidiary colors are dye-like impurities structurally related to the main component, formed from reactions between intermediates and impurities present in those intermediates. osti.gov Their presence can alter the tinctorial strength and hue of the standard. High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of these compounds. osti.govnih.gov

Analytical approaches typically employ reverse-phase HPLC, often with a C18 column, using a gradient elution of an aqueous buffer (like ammonium acetate) and an organic modifier such as methanol or acetonitrile. nih.govlcms.cz Detection is commonly achieved with a photodiode array (PDA) or UV-Vis detector, allowing for monitoring at the maximum absorbance wavelength of Sunset Yellow FCF (around 482-485 nm) as well as other wavelengths to detect and identify various subsidiary colors. semanticscholar.orgjfda-online.com

Key subsidiary colors identified in commercial Sunset Yellow FCF include:

Lower Sulfonated Subsidiary Colors : These arise from impurities in the starting materials. An example is 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid. nih.gov

Higher Sulfonated Subsidiary Colors : These can also form due to impure reactants. osti.gov

Other specific subsidiary colors : Research has identified other subsidiary colors such as the trisodium (B8492382) salt of 6-hydroxy-7-(4-sulfophenyl)-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid and the disodium salt of 3-hydroxy-4-(4-sulfophenylazo)-2-naphthalenesulfonic acid. nih.gov

Quantification is achieved by comparing the chromatographic peak areas of these impurities against those of certified reference standards. osti.gov The detection limits for these impurities using techniques like liquid chromatography/mass spectrometry (LC/MS) can range from 0.01 to 0.1%. nih.gov

Table 1: Common Subsidiary Colors in Sunset Yellow FCF and Analytical Methods

| Subsidiary Color Type | Specific Examples | Primary Analytical Technique |

| Lower Sulfonated | 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid | HPLC-UV/Vis, LC/MS. nih.gov |

| Higher Sulfonated | Unspecified higher sulfonated structures | HPLC-UV/Vis. osti.gov |

| Other Identified | 6-hydroxy-7-(4-sulfophenyl)-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid | Preparative HPLC, Spectroscopic Analysis. nih.gov |

| Other Identified | 3-hydroxy-4-(4-sulfophenylazo)-2-naphthalenesulfonic acid | Preparative HPLC, Spectroscopic Analysis. nih.gov |

Unsulfonated primary aromatic amines (UPAAs) represent a class of process-related impurities, including unreacted starting materials or by-products from side reactions. rsc.orgnih.gov Due to the toxicological concerns associated with some aromatic amines, their levels are strictly monitored.

A sensitive ultra-HPLC-triple quadrupole MS (LC-MS/MS) method has been developed for the determination of several UPAAs in Sunset Yellow FCF (also known as FD&C Yellow No. 6). nih.govresearchgate.net This method can quantify amines such as aniline, benzidine, and 4-aminobiphenyl. nih.gov The procedure often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of the amines, followed by analysis using electrospray positive ionization and multiple-reaction monitoring modes. nih.gov Validation of such methods has demonstrated high recovery (101-115%) and precision (1.74-9.78%). nih.gov

Older methods for the detection of UPAAs involved solvent extraction, thin-layer chromatography for identification, and subsequent spectrophotometric determination of their condensation products with reagents like 4-dimethylaminocinnamaldehyde. rsc.org

Beyond general subsidiary colors and amines, specific impurities with known health concerns are analyzed with highly sensitive and specific methods.

Sudan I : This is a non-sulfonated azo dye and a known carcinogen that is not permitted as a food additive. semanticscholar.orgresearchgate.net Its potential presence in Sunset Yellow FCF arises from aniline, an impurity in the raw material sulfanilic acid, coupling with 2-naphthol. semanticscholar.orgresearchgate.net Highly sensitive methods are required for its detection. A common approach involves an extraction step to separate Sudan I from the water-soluble dye matrix, followed by analysis using HPLC with a photodiode array detector. semanticscholar.orgscirp.org For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed, offering excellent sensitivity and selectivity. nih.govnih.gov The detection limit for Sudan I in Sunset Yellow FCF products has been reported to be as low as 0.2 μg/g. semanticscholar.org

4,4'-(Diazoamino)dibenzenesulfonic acid (DAADBSA) : This compound is a process-related impurity formed during the synthesis of azo dyes. nih.govnih.gov It is considered an impurity that requires monitoring. An ultra-high-performance liquid chromatography (UHPLC) method has been developed for its determination in Sunset Yellow FCF, using a biphenyl column and identification via retention time and UV-visible spectra comparison to a reference standard. osti.gov

6,6'-oxybis(2-naphthalenesulfonic acid) (DONS) : This impurity can originate from the intermediate 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). osti.gov Like DAADBSA, it can be quantified using the same validated UHPLC method, which provides better separation and accuracy compared to older HPLC techniques where co-elution could be an issue. osti.gov

Table 2: Key Specific Impurities and Their Analytical Determination

| Specific Impurity | Common Abbreviation | Primary Analytical Technique | Typical Limit of Detection (LOD) |

| 1-(phenylazo)-2-naphthalenol | Sudan I | HPLC-PDA, LC-MS/MS. semanticscholar.orgnih.gov | 0.2 μg/g. semanticscholar.org |

| 4,4'-(Diazoamino)dibenzenesulfonic acid | DAADBSA | UHPLC-UV/Vis. osti.gov | 0.0078% (w/w) (as LOQ). osti.gov |

| 6,6'-oxybis(2-naphthalenesulfonic acid) | DONS | UHPLC-UV/Vis. osti.gov | 0.0091% (w/w) (as LOQ). osti.gov |

Isotopic Labeling and Application in Quantitative Analytical Standards

Isotopic labeling is a state-of-the-art technique for producing high-precision analytical standards. This involves the synthesis of the Sunset Yellow FCF molecule where specific atoms are replaced with their stable heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).

The resulting isotopically labeled Sunset Yellow FCF is chemically identical to its native (unlabeled) counterpart but possesses a distinct, higher mass. This mass difference is the key to its utility in mass spectrometry-based analytical methods, particularly Isotope Dilution Mass Spectrometry (IDMS).

In an IDMS workflow, a precisely known amount of the isotopically labeled standard is added to a sample containing the native Sunset Yellow FCF. The labeled compound serves as an ideal internal standard. Because the labeled and unlabeled forms exhibit identical chemical and physical behavior during sample preparation, extraction, and chromatographic analysis, any analyte loss affects both species equally. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. This method effectively corrects for matrix effects and variations in recovery, which are common challenges in complex sample matrices.

The application of isotopically labeled standards is crucial for reference material certification and for high-stakes regulatory testing where the utmost accuracy is required.

Advanced Analytical Methodologies for Detection and Quantification of Sunset Yellow Fcf

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful and commonly used techniques for the determination of synthetic food dyes like Sunset Yellow FCF. ums.edu.my These methods offer high sensitivity, good repeatability, and the ability to separate complex mixtures. ums.edu.my

Method Development and Optimization for Isocratic and Gradient Elution

The development of an effective HPLC or UHPLC method involves the careful selection and optimization of several parameters, including the elution mode (isocratic or gradient), mobile phase composition, column chemistry, and flow rate.

Isocratic vs. Gradient Elution:

Isocratic elution , where the mobile phase composition remains constant throughout the analysis, is suitable for simple separations. chromatographyonline.com

Gradient elution , which involves a programmed change in the mobile phase composition during the run, is preferred for complex samples containing compounds with a wide range of polarities. chromatographyonline.commastelf.com This is often the case in food and beverage analysis where multiple dyes and other components may be present. researchgate.net

Method Development Strategy: A common starting point in method development is to run a "scouting gradient." lcms.cz This typically involves a broad gradient, such as 5-95% or 5-100% of the strong solvent (e.g., acetonitrile) over a set time, to determine the elution behavior of the analytes. mastelf.comlcms.cz Based on the results of the scouting run, a decision can be made to either proceed with optimizing the gradient method or to develop an isocratic method if the peaks elute within a narrow time frame. chromatographyonline.com

Optimization of Gradient Elution: For gradient methods, key parameters to optimize include:

Initial and Final Mobile Phase Composition: These are adjusted to ensure good retention of the first eluting peak and complete elution of the last peak.

Gradient Time (tG): A longer gradient time generally leads to better resolution but also a longer run time. The "25/40% rule" suggests that if the peaks of interest elute over a span greater than 40% of the gradient time, a gradient method is likely appropriate. chromatographyonline.com

Gradient Slope: A shallower gradient (slower change in mobile phase strength) can improve the separation of closely eluting peaks. mastelf.com

For instance, a study on the simultaneous determination of Sunset Yellow and Carmoisine in soft drinks optimized the mobile phase to a mixture of acetate (B1210297) buffer (pH 6.7) and acetonitrile (B52724) (78:22 v/v) with a flow rate of 1.0 ml/min. researchgate.net Another method for analyzing ten different dyes, including Sunset Yellow, utilized a gradient with 20 mM ammonium (B1175870) phosphate (B84403) at pH 8.8 and acetonitrile, achieving separation in under five minutes. thermofisher.com

Table 1: Example HPLC Gradient Elution Program for Dye Analysis

| Time (min) | % Mobile Phase A (e.g., Buffer) | % Mobile Phase B (e.g., Acetonitrile) |

| 0 | 95 | 5 |

| 10 | 5 | 95 |

| 12 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15 | 95 | 5 |

This is a representative table illustrating a typical gradient profile. Actual conditions vary based on the specific application.

Reversed-Phase HPLC Applications and UV Detection

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Sunset Yellow FCF. thermofisher.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile or methanol (B129727). epa.gov

Sunset Yellow FCF, being a water-soluble and somewhat polar molecule, is well-retained on reversed-phase columns. helixchrom.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

UV Detection: UV-Visible (UV-Vis) detection is the most frequently used detection method in HPLC for dye analysis due to its simplicity, robustness, and cost-effectiveness. ums.edu.my Azo dyes like Sunset Yellow FCF have strong absorbance in the visible region of the electromagnetic spectrum. thermofisher.com The maximum absorbance wavelength (λmax) for Sunset Yellow FCF is typically around 480 nm, although this can be influenced by the pH of the mobile phase. helixchrom.com For simultaneous analysis of multiple dyes, a diode array detector (DAD) is often employed, which can monitor multiple wavelengths at once. ums.edu.my

One method successfully used a Nova-Pack C18 column with a mobile phase of methanol and a sodium phosphate buffer at pH 7 for the separation of six food dyes, including Sunset Yellow. epa.gov Detection was carried out at 520 nm. epa.gov Another application used an Acclaim PA2 column, which is tolerant of high pH, with an eluent of ammonium phosphate and acetonitrile at pH 8.8, detecting the dyes at 254 nm. thermofisher.com

Hyphenated Techniques: LC-MS and LC-MS/MS for Enhanced Specificity

For even greater specificity and sensitivity, HPLC systems can be coupled with mass spectrometry (MS) detectors. This "hyphenated" technique, known as LC-MS, and its more powerful variant, tandem mass spectrometry (LC-MS/MS), provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for a particular compound. nih.govresearchgate.net

LC-MS: In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like Sunset Yellow FCF. nih.gov The mass spectrometer then separates the ions based on their m/z ratio, allowing for highly selective detection and confirmation of the analyte's identity.

A study determining raw materials and subsidiary colors in Sunset Yellow FCF utilized LC/MS with electrospray ionization. nih.gov A gradient of acetonitrile and 0.04% aqueous ammonium carbonate solution was used as the mobile phase. nih.gov The detection limits for impurities were found to be in the range of 0.01 to 0.1%. nih.gov

LC-MS/MS: LC-MS/MS takes this a step further by performing two stages of mass analysis. In the first stage, a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as multiple reaction monitoring (MRM), is extremely selective and can significantly reduce background noise, leading to very low detection limits. fda.gov.tw

A method was developed using LC-MS/MS to simultaneously determine 20 synthetic dyes, including Sunset Yellow FCF, in chili powders and syrup-preserved fruits. fda.gov.tw This method demonstrated high sensitivity and selectivity by monitoring two fragment ion transitions for each dye. fda.gov.tw

Table 2: Comparison of HPLC Detection Methods for Sunset Yellow FCF

| Detector | Principle | Advantages | Disadvantages |

| UV-Vis | Measures the absorbance of light at a specific wavelength. | Robust, inexpensive, widely available. | Lower specificity, potential for interference from co-eluting compounds. |

| DAD | Acquires a full UV-Vis spectrum at each point in the chromatogram. | Allows for peak purity analysis and simultaneous detection at multiple wavelengths. | More expensive than a single-wavelength UV detector. |

| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | High specificity, provides molecular weight information. | Higher cost and complexity compared to UV detectors. |

| MS/MS | Performs two stages of mass analysis for even greater specificity. | Extremely high specificity and sensitivity, minimizes matrix effects. | Most expensive and complex option. |

Spectroscopic Techniques

Spectroscopic methods are also widely employed for the analysis of Sunset Yellow FCF, either as standalone techniques or in conjunction with separation methods.

UV-Visible Spectrophotometry: Methodologies and Advancements

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of Sunset Yellow FCF in various samples. ums.edu.my The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The maximum absorption wavelength (λmax) of Sunset Yellow FCF is around 480 nm. dergipark.org.tr For analysis, a sample solution is placed in a cuvette, and its absorbance is measured at this wavelength. ums.edu.my The concentration can then be determined from a calibration curve prepared using standard solutions of known concentrations.

Advancements in UV-Visible Spectrophotometry: While conventional spectrophotometry can be limited by interferences from other colored components in the sample matrix, several advancements have been made to improve its selectivity:

Derivative Spectrophotometry: This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum. researchgate.net This can help to resolve overlapping spectra of different components and reduce the effect of background interference. researchgate.net The second-order derivative spectra, for example, show negative bands at the same wavelength where the zero-order spectra have maxima, enhancing selectivity. researchgate.net

Cloud Point Extraction (CPE): This is a sample preparation technique that can be coupled with spectrophotometry to pre-concentrate the analyte and remove interfering substances. dergipark.org.tr In CPE, a non-ionic surfactant is used to form micelles that entrap the analyte. By changing the temperature, the surfactant-rich phase separates from the aqueous phase, allowing for the extraction and concentration of the analyte. dergipark.org.tr A method using CPE prior to spectrophotometric determination of Sunset Yellow in powdered beverages and pharmaceuticals has been successfully developed. dergipark.org.tr

Fluorescence Spectroscopy in Trace Analysis

Fluorescence spectroscopy is another sensitive technique that can be used for the trace analysis of Sunset Yellow FCF. researchgate.net In this method, the sample is excited with light of a specific wavelength, and the emitted fluorescence at a longer wavelength is measured.

Sunset Yellow FCF exhibits fluorescence, with a peak emission wavelength around 576 nm when excited with UV light between 310-400 nm. researchgate.net However, its fluorescence spectrum can heavily overlap with that of other dyes like Tartrazine, making simultaneous analysis challenging. researchgate.net

Fluorescence Quenching: One approach to enhance the selectivity of fluorescence spectroscopy is through fluorescence quenching. A method has been developed based on the ability of Sunset Yellow FCF to quench the fluorescence of carbon dots. nih.gov In this system, the fluorescence intensity of the carbon dots decreases in the presence of Sunset Yellow due to fluorescence resonance energy transfer (FRET). nih.gov This quenching effect is proportional to the concentration of Sunset Yellow, allowing for its quantification with a limit of detection of 79.6 nmol/L. nih.gov

Derivative Spectroscopy and Chemometric Methods for Complex Samples

Traditional spectrophotometry for the analysis of Sunset Yellow FCF can be hampered by spectral overlapping, especially in samples containing multiple colorants. Derivative spectroscopy is a powerful tool to overcome this limitation by enhancing the resolution of spectral bands. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectra exhibit sharper peaks and can separate the signals of compounds with overlapping zero-order spectra. For instance, a second-order derivative spectrophotometric method has been successfully applied for the simultaneous determination of Tartrazine and Sunset Yellow FCF in various foodstuffs, including juice powders and soft drinks. fao.org

Another approach for analyzing binary mixtures of Sunset Yellow and Quinoline Yellow involves measurements at zero-crossing wavelengths in the second derivative spectra, allowing for their determination in commercial products without a prior separation step. researchgate.net The calibration graphs for this method have shown good linearity. researchgate.net

Chemometric methods, when coupled with spectrophotometry, provide robust data analysis for quantifying analytes in complex mixtures. fishersci.com Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) are multivariate calibration methods that can effectively resolve complex data matrices. sigmaaldrich.com For example, a PLS-2 calibration method was applied to spectral data obtained from solid-phase spectrophotometry to simultaneously determine the concentrations of Sunset Yellow FCF and Quinoline Yellow in beverages. scispace.comresearchgate.net Similarly, PLS and PCR have been studied for the simultaneous determination of Sunset Yellow and Tartrazine, demonstrating high accuracy and precision. sigmaaldrich.com The combination of these chemometric tools with spectrophotometric data allows for the analysis of target analytes even in the presence of interfering substances, enhancing the reliability of the results. fishersci.comsigmaaldrich.com

| Method | Analytes | Matrix | Key Findings | Reference |

| Second-Order Derivative Spectrophotometry | Tartrazine, Sunset Yellow FCF | Juice powders, soft drinks | Enabled simultaneous determination by resolving spectral overlap. | fao.org |

| Zero-Crossing Derivative Spectrophotometry | Sunset Yellow, Quinoline Yellow | Pharmaceutical products | Allowed determination without prior separation; linear up to 15.0 µg/mL. | researchgate.net |

| Solid-Phase Spectrophotometry with PLS-2 | Sunset Yellow FCF, Quinoline Yellow | Alcoholic and non-alcoholic beverages | Successfully determined concentrations in mixtures; results agreed with HPLC. | scispace.comresearchgate.net |

| Spectrophotometry with PLS and PCR | Sunset Yellow, Tartrazine | Soft drinks | Achieved high recovery rates (100-103%) and low root mean square error (RMSE). | sigmaaldrich.com |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis time, and cost-effectiveness for the determination of Sunset Yellow FCF. nih.gov The dye contains electroactive groups, specifically the azo (–N=N–) and hydroxyl (–OH) groups, which can be either reduced or oxidized, forming the basis for its electrochemical detection. nih.gov

Voltammetry is a key electrochemical technique used for Sunset Yellow FCF analysis. The performance of voltammetric sensors is significantly enhanced by modifying the working electrode surface, which improves sensitivity, selectivity, and electron transfer rates. nih.govdergipark.org.tr

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are commonly employed due to their ability to lower detection limits. A variety of materials have been used to create modified electrodes for this purpose.

Metal Oxide Nanoparticles: A sensor based on a combination of tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs) demonstrated a 38-fold higher electron transfer rate compared to a bare glassy carbon electrode (GCE). Using DPV, this sensor achieved a detection limit of 8.0 nM. dergipark.org.tr Another sensor utilizing CuCo₂O₄ nanorods on a carbon paste electrode (CPE) had a detection limit of 0.06 μM for Sunset Yellow. scioninstruments.com

Carbon-Based Nanomaterials: An electrode modified with Cu@Cu₂O and biochar porous carbon (BNPC) exhibited ultrahigh sensitivity (0.09 μA nM⁻¹ cm⁻²) and a low detection limit of 2.4 nM using amperometric detection. researchgate.net A screen-printed electrode (SPE) modified with flower-like molybdenum disulfide (MoS₂) provided a linear response from 0.1 to 150.0 μM with a detection limit of 0.04 μM using DPV. capes.gov.br

Polymers and Cyclodextrins: A carbon-paste electrode modified with β-Cyclodextrin was developed for the SWV determination of Sunset Yellow FCF, offering a linear range of 71–565 µg/L. sigmaaldrich.com

The table below summarizes the performance of various modified electrodes for the voltammetric determination of Sunset Yellow FCF.

| Electrode Modification | Voltammetric Technique | Linear Range(s) | Limit of Detection (LOD) | Reference |

| SnO₂–CeO₂ NPs/HDPB/GCE | DPV | 0.010–1.0 μM & 1.0–100 μM | 8.0 nM | dergipark.org.tr |

| Cu@Cu₂O-BNPC/GCE | Amperometry | 10 nM–8 μM | 2.4 nM | researchgate.net |

| Flower-like MoS₂/SPE | DPV | 0.1–150.0 μM | 0.04 μM | capes.gov.br |

| β-Cyclodextrin/CPE | SWV | 71–565 µg/L | Not specified | sigmaaldrich.com |

| CuCo₂O₄ NRs/IL/CPE | DPV | 0.2–160.0 μM | 0.06 μM | scioninstruments.com |

For highly selective determination, amperometric sensors incorporating biological recognition elements (biosensors) or synthetic receptors (chemsensors) have been developed.

A chemsensor based on a molecularly imprinted polymer (MIP) has been fabricated for the specific detection of Sunset Yellow FCF. nih.govnih.govnih.gov In this design, polypyrrole was electropolymerized on a glassy carbon electrode in the presence of Sunset Yellow FCF, which acted as a template molecule. nih.govnih.govnih.gov This created specific recognition sites for the dye, resulting in high selectivity. The MIP-based sensor showed a linear response to Sunset Yellow FCF in the concentration ranges of 0.4 to 2 μM and 2 to 8 μM. nih.govnih.gov

An enzyme-based amperometric biosensor was developed by immobilizing the enzyme laccase in a photocurable poly(acrylamide-co-ethyl methacrylate) membrane on a glassy carbon electrode. ums.edu.my This biosensor demonstrated excellent performance, with a wide linear response range from 0.08 to 10.00 µM and a very low detection limit of 0.02 µM. ums.edu.my The biosensor was successfully applied to determine Sunset Yellow in soft drinks, showing good correlation with results from high-performance liquid chromatography (HPLC). ums.edu.my

| Sensor Type | Recognition Element | Linear Range | Limit of Detection (LOD) | Reference |

| Chemsensor | Molecularly Imprinted Polypyrrole | 0.4–2 μM & 2–8 μM | Not specified | nih.govnih.govnih.gov |

| Biosensor | Laccase Enzyme | 0.08–10.00 µM | 0.02 µM | ums.edu.my |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that offers rapid analysis times and high efficiency, making it well-suited for the analysis of synthetic food dyes. nih.gov Both Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), a mode of CE, have been successfully employed for the determination of Sunset Yellow FCF.

In one CZE method, six food dyes, including Sunset Yellow FCF, were separated using a 10 mM phosphate buffer at pH 11.0. nih.gov The analysis achieved quantitation limits ranging from 3 to 6 µg/mL for the dyes, with a separation voltage of 20 kV. nih.gov

MEKC is particularly useful as it allows for the separation of both charged and neutral analytes. An optimized MEKC method for eleven food dyes was developed using an electrolyte composed of 7.5 mmol L⁻¹ tetraborate (B1243019) buffer (pH 10.1), 10 mmol L⁻¹ Brij 35 (a non-ionic surfactant), and 15% acetonitrile. nih.gov This method achieved complete baseline resolution of all eleven dyes in under 9 minutes, with limits of detection (LODs) between 0.47 and 2.3 µg/mL. nih.gov

Another highly efficient method, microemulsion electrokinetic chromatography (MEEKC), was developed for the separation of eight food colorants, including Sunset Yellow FCF. nih.gov The optimal microemulsion buffer, containing sodium dodecyl sulfate (B86663) (SDS), octane, 1-butanol, and acetonitrile at pH 2.0, enabled baseline separation of all eight dyes within 14 minutes. nih.gov This MEEKC method showed higher separation efficiency compared to conventional CE and often required minimal sample pretreatment. nih.gov

| CE Method | Analytes | Separation Conditions | Performance | Reference |

| CZE | 6 food dyes incl. SY FCF | 10 mM phosphate buffer (pH 11.0), 20 kV | LOQ: 3-6 µg/mL | nih.gov |

| MEKC | 11 food dyes incl. SY FCF | 7.5 mM TBS (pH 10.1), 10 mM Brij 35, 15% ACN | Baseline resolution in <9 min, LOD: 0.47-2.3 µg/mL | nih.gov |

| MEEKC | 8 food dyes incl. SY FCF | 3.31% SDS, 0.81% octane, 6.61% 1-butanol, 10% ACN (pH 2.0) | Baseline resolution in <14 min, high efficiency | nih.gov |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate Sunset Yellow FCF from complex food, beverage, and pharmaceutical matrices, thereby removing interferences and concentrating the analyte before instrumental analysis.

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of azo dyes from various samples due to its simplicity, speed, and ability to handle large sample volumes with high recovery rates. ums.edu.my The protocol generally involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.

Various sorbent materials have been investigated for the extraction of Sunset Yellow FCF:

Polymeric Resins: Amberlite XAD-1180 and XAD-16 resins have been used for the preconcentration of Sunset Yellow from foodstuffs and pharmaceuticals. nih.gov For Amberlite XAD-1180, quantitative recoveries were achieved in the pH range of 4.0–8.0. nih.gov Another study used Diaion HP-2MG resin, where the adsorbed dye was eluted with methanol and quantified by spectrophotometry, achieving a preconcentration factor of 150 and a detection limit of 5.2 μg L⁻¹. medchemexpress.com

Dispersive Solid-Phase Extraction (d-SPE): A d-SPE method using the polymeric sorbent Oasis® HLB was developed for the determination of six synthetic dyes, including Sunset Yellow, in sports drinks. This method simplified the procedure, used less sorbent, and achieved recoveries between 76% and 108%.

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, a magnetic MIP reinforced with a metal-organic framework (Fe₃O₄@UiO-66-NH₂) was designed. This nanosorbent provided rapid and selective determination of Sunset Yellow from food products with a low limit of detection (0.41 mg L⁻¹) and excellent reusability.

The selection of the SPE sorbent and elution conditions is crucial for achieving optimal recovery and is dependent on the specific sample matrix.

| SPE Sorbent | Eluent | Sample Matrix | Key Findings | Reference |

| Diaion HP-2MG | Methanol | Powdered beverages, confectionery | >95% recovery; Preconcentration factor of 150; LOD of 5.2 μg L⁻¹. | medchemexpress.com |

| Amberlite XAD-1180 | 1.0 mol L⁻¹ HNO₃ in ethanol (B145695) | Foodstuffs, pharmaceuticals | Quantitative recovery achieved at pH 4.0–8.0. | nih.gov |

| Oasis® HLB (d-SPE) | Methanol:Ammonium hydroxide (B78521) (95:5) | Sports drinks | Recoveries of 76-108%; LOQ of 0.5 mg L⁻¹. | |

| Fe₃O₄@UiO-66-NH₂@MIP | Not specified | Food products | High adsorption capacity; LOD of 0.41 mg L⁻¹; Excellent reusability. |

Liquid-Liquid Microextraction (LLME) Techniques

Liquid-Liquid Microextraction (LLME) has emerged as a significant sample preparation technique, offering high enrichment factors, minimal solvent consumption, and simplicity. Various LLME-based methods have been developed and optimized for the extraction and preconcentration of Sunset Yellow FCF from diverse sample matrices. These techniques are often coupled with spectrophotometric or chromatographic detection methods.

One prominent approach is Dispersive Liquid-Liquid Microextraction (DLLME) . A notable variation utilizes deep eutectic solvents (DES) as green and effective extraction solvents. In one study, a DLLME method based on a deep eutectic solvent composed of decanoic acid and tetrabutylammonium (B224687) bromide (in a 2:1 molar ratio) was developed. researchgate.net This method, assisted by ultrasonication, was successfully applied to determine Sunset Yellow FCF in drugs, vitamins, beverages, and food samples, with detection limits as low as 0.05 µg L⁻¹. researchgate.net

Another innovative technique is Effervescence-Assisted Dispersive Liquid-Liquid Microextraction (EADLLME) . This method employs a hydrophobic deep eutectic solvent as the extraction solvent mixed with acetic acid. When this mixture is injected into a sample containing bicarbonate, an effervescent reaction produces carbon dioxide bubbles, which aid in the dispersion of the extraction solvent without the need for a separate disperser solvent. rsc.org This EADLLME-DES method has been used for the simultaneous extraction of Sunset Yellow and Brilliant Blue FCF, achieving a limit of detection of 0.0029 µg mL⁻¹ for Sunset Yellow. rsc.org

Ionic Liquid-Based Dispersive Liquid Phase Microextraction (IL-DLPME) represents another advancement. A rapid, shaking-based IL-DLPME method has been utilized for the determination of six synthetic food colorants, including Sunset Yellow, in various food items. ums.edu.my This method demonstrated high sensitivity with a limit of detection for Sunset Yellow reported between 0.015 and 0.32 ng/mL and excellent recovery rates. ums.edu.my

Salting-out assisted liquid-liquid extraction (SALLE) is another technique that has been applied for the extraction of food dyes. ums.edu.my This method involves adding a salt to the aqueous sample to decrease the solubility of the analyte and enhance its partitioning into the organic extraction solvent. ums.edu.my

The table below summarizes the performance of various LLME techniques for the determination of Sunset Yellow FCF.

| LLME Technique | Extraction/Disperser Solvent System | Matrix | Detection Method | LOD | Recoveries (%) | Reference |

| DLLME-DES | Decanoic acid/Tetrabutylammonium bromide; THF (disperser) | Drugs, vitamins, beverages, food, environmental samples | UV-Vis Spectrophotometry | 0.05 µg L⁻¹ | - | researchgate.net |

| EADLLME-DES | Hydrophobic DES; Acetic Acid (effervescence agent with bicarbonate) | Food samples | Spectrophotometry | 0.0029 µg mL⁻¹ | - | rsc.org |

| IL-DLPME | Ionic Liquid | Soft drinks, sugar, gelatine | HPLC | 0.015–0.32 ng/mL | 95.8–104.5 | ums.edu.my |

This table is interactive. Users can sort and filter the data.

Considerations for Matrix Effects in Analytical Performance

The accuracy and reliability of analytical methods for quantifying Sunset Yellow FCF are significantly influenced by matrix effects, especially in complex samples like foodstuffs. researchgate.net A matrix refers to all the components within a sample other than the analyte of interest. These components can interfere with the analytical signal, causing either suppression or enhancement, which leads to inaccurate quantification.

In liquid chromatography-mass spectrometry (LC-MS), a common technique for dye analysis, matrix effects are a primary concern. nih.gov During electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, typically leading to a suppression of the analyte's signal. The complexity of food matrices, which can contain sugars, proteins, fats, and other additives, makes them particularly prone to causing such effects. researchgate.net For instance, the analysis of Sunset Yellow FCF in non-alcoholic beverages like juices and soft drinks requires careful consideration of the high sugar and acid content, which can interfere with the detection process. researchgate.net

In gas chromatography-mass spectrometry (GC-MS), a phenomenon known as matrix-induced signal enhancement can occur. Active sites within the GC inlet and column can adsorb certain analytes. Co-injected matrix components can deactivate these sites, leading to an increased transfer of the analyte to the detector and thus a stronger signal compared to a clean solvent standard.

To ensure analytical accuracy, it is crucial to evaluate and mitigate matrix effects. Common strategies include:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte but representative of the sample. This approach helps to compensate for the signal suppression or enhancement caused by the matrix. nih.govresearchgate.net

Sample Dilution: A simple approach to reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the method's limit of detection.

Advanced Sample Preparation: Employing more selective extraction and clean-up procedures, such as the microextraction techniques discussed previously, can effectively remove interfering compounds before analysis. ums.edu.my

Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects.

Studies have shown that for multicomponent analyses in diverse food matrices such as those with high water, acid, starch, or oil content, matrix effects can vary significantly, necessitating matrix-specific validation. nih.govresearchgate.net For the analysis of Sunset Yellow FCF and its subsidiary colors, methods using LC/MS have been developed that account for potential interferences from the sample matrix and from structurally similar compounds. nih.gov

Metrological Traceability and Inter Laboratory Comparisons for Sunset Yellow Fcf Standards

Principles of Metrological Traceability in Chemical Measurements

Metrological traceability is the cornerstone of reliable chemical measurements. It is defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty". eurachem.orgdemarcheiso17025.com This principle ensures that measurements made at different times and in different laboratories are comparable. eurachem.orgnist.gov To achieve this comparability, individual measurement results must be linked to a common, stable reference or measurement standard. eurachem.org

Development and Certification of Sunset Yellow FCF Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are crucial for establishing metrological traceability in the analysis of Sunset Yellow FCF. scirp.org A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties. It is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. nata.com.au The development and certification of CRMs for substances like Sunset Yellow FCF follow stringent international guidelines to ensure their quality and reliability. scirp.orgresearchgate.net

The competence of organizations that produce reference materials is governed by ISO 17034. nata.com.auaroscientific.comansi.org This standard sets out the general requirements for the consistent operation of reference material producers (RMPs), covering the production of all reference materials, including CRMs. ansi.org Adherence to ISO 17034 provides confidence to users that the RMP has complied with internationally recognized requirements for the production, characterization, and distribution of these materials. nata.com.auukas.com Accreditation to ISO 17034 demonstrates the producer's competence and the reliability of their reference materials. aroscientific.coma2la.org

In conjunction with ISO 17034, ISO/IEC 17025 is the primary international standard for testing and calibration laboratories. intertek.comwikipedia.org Laboratories accredited to ISO/IEC 17025 have demonstrated their technical competence to produce precise and accurate test and calibration data. wikipedia.orgnumberanalytics.comansi.org This accreditation is often a requirement for laboratories performing analyses of food additives like Sunset Yellow FCF, as it assures customers and regulatory authorities of the validity of the results. intertek.comwikipedia.org The use of CRMs from an ISO 17034 accredited producer is a key component in a laboratory's strategy to meet the requirements of ISO/IEC 17025. eurachem.org

The certification of a CRM involves a comprehensive process of characterization, as well as assessment of its homogeneity and stability. scirp.orgscirp.org ISO Guide 35 provides guidance on these aspects of CRM development. scirp.orgscirp.org

Characterization involves determining the property values of the reference material. For Sunset Yellow FCF, this would be its purity or concentration. This is often achieved using multiple independent analytical methods to ensure the accuracy of the certified value. scirp.org For instance, a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-VIS Spectrophotometry could be employed. scirp.org

Homogeneity assessment is critical to ensure that every unit of the CRM has the same property value within the stated uncertainty. researchgate.net Statistical methods, such as analysis of variance (ANOVA), are used to evaluate the homogeneity of the CRM batch. researchgate.net

The stability of the CRM over time and under specified storage and transport conditions must also be established to ensure that the certified value remains valid until the expiration date. scirp.orgresearchgate.net

The following interactive table outlines the typical steps and methods used in the characterization and assessment of a Sunset Yellow FCF CRM.

Inter-laboratory Comparison Studies and Proficiency Testing Schemes (e.g., FAPAS)

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are essential tools for laboratories to monitor their performance and demonstrate the reliability of their analytical results. fera.co.ukfera.co.uk Participation in such schemes is a requirement for accreditation under ISO/IEC 17025. fera.co.uk

PT providers, such as FAPAS (Food Analysis Performance Assessment Scheme), distribute homogenous samples of a specific matrix (e.g., a beverage containing Sunset Yellow FCF) to participating laboratories. fapas.combiofronttech.com The laboratories analyze the sample and report their results to the provider. The provider then statistically analyzes the data and provides each laboratory with a performance score, often a z-score, which indicates how their result compares to the assigned value. fera.co.uk

These schemes allow laboratories to:

Assess their analytical competence for a specific test.

Identify potential problems with their methods or equipment.

Compare their performance with that of other laboratories.

Provide evidence of their analytical capability to clients and accreditation bodies.

The following table provides an example of how data from a proficiency test for Sunset Yellow FCF might be presented.

A z-score between -2 and 2 is generally considered satisfactory.

Uncertainty Estimation in Quantitative Analysis of Sunset Yellow FCF

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. demarcheiso17025.com It is a critical component of a complete analytical result and is required for accredited laboratories. The estimation of measurement uncertainty takes into account all potential sources of error in the analytical process.

Key sources of uncertainty in the quantitative analysis of Sunset Yellow FCF include:

Purity of the reference standard: The uncertainty associated with the certified value of the Sunset Yellow FCF CRM.

Volumetric equipment: The tolerances of pipettes, flasks, and other volumetric glassware.

Weighing: The precision and accuracy of the analytical balance.

Instrumental analysis: The variability of the analytical instrument (e.g., HPLC, spectrophotometer).

Sample preparation: Potential losses or contamination during extraction and dilution steps.

Matrix effects: Interferences from other components in the sample matrix.

Statistical methods, such as the "bottom-up" approach (GUM) or "top-down" approaches using data from method validation and proficiency testing, are used to calculate the combined standard uncertainty and the expanded uncertainty. nih.gov

Reference Measurement Procedures for Sunset Yellow FCF Determination

A reference measurement procedure is a thoroughly characterized and validated method for determining the value of a specific property. For Sunset Yellow FCF, several analytical techniques can be considered as reference methods.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of food colorants, including Sunset Yellow FCF. fao.orgums.edu.my Reverse-phase HPLC with a C18 column and a UV-Vis detector set at the maximum absorbance of Sunset Yellow FCF (around 485 nm) is a common approach. fao.orgeuropa.eu

Spectrophotometry is another established method. The total coloring matter content of Sunset Yellow FCF can be determined by measuring the absorbance of an aqueous solution at a specific pH and wavelength. europa.euthepharmajournal.com

Titration with a reducing agent , such as titanic chloride, can also be used to determine the purity of Sunset Yellow FCF. europa.eu

The choice of method depends on the specific application, the required level of accuracy and precision, and the available instrumentation. For official control purposes, methods recommended by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) are often employed. europa.eu

Stability, Degradation Pathways, and Analytical Implications of Sunset Yellow Fcf Standards

Evaluation of Sunset Yellow FCF Standard Stability under Various Conditions

The integrity of Sunset Yellow FCF analytical standards can be compromised by exposure to light, heat, and certain chemical environments. The following sections detail the stability of SYFCF under different stressors.

Exposure to light, particularly UV radiation, can induce the degradation of Sunset Yellow FCF. Studies have shown that beverages containing SYFCF lose their color when exposed to summer sunlight. This degradation is not a simple mineralization process but involves the cleavage of the azo bond. In the presence of substances like ascorbic acid, light exposure significantly enhances the degradation of SYFCF.

Dark degradation, although generally slower than photodegradation, also contributes to the instability of Sunset Yellow FCF. The presence of certain food acids, such as citric and ascorbic acids, can facilitate degradation even in the absence of light. This dark reactivity has been observed to follow a second-order kinetic model. The primary mechanism in both photo and dark degradation often involves the reductive cleavage of the azo linkage, leading to the formation of smaller aromatic amines. One study identified sulfanilic acid and 2-sulfonic acid-5-amino-6-hydroxyl naphthalene (B1677914) sodium salts as degradation products.

| Condition | Observation | Primary Degradation Pathway | Identified Degradation Products |

| Sunlight Exposure | Color loss in beverages. nih.gov | Cleavage of the azo double bond. nih.gov | Dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate, p-amino-benzensulfonate. nih.gov |

| UV-Photo Induced (Oxidizing) | Rapid decolorization with Fenton's reagent. nih.gov | Oxidation. nih.gov | Not progressively monitored due to rapid reaction. nih.gov |

| UV-Photo Induced (Reducing) | Decolorization in the presence of ascorbic acid. nih.gov | Cleavage of the double bond and protonation of the azo groups. nih.gov | 5-amino-6-hydroxy-2-naphthalene sulfonate, p-amino-benzensulfonate. nih.gov |

| Dark Storage (with acids) | Second-order kinetic degradation in the presence of citric or ascorbic acid. | Reductive degradation to aromatic amines. | Sulfanilic acid, 2-sulfonic acid-5-amino-6-hydroxyl naphthalene sodium salts. |

The thermal stability of Sunset Yellow FCF is a critical factor, particularly in applications involving heat treatment. Research indicates that SYFCF is thermally stable up to 330°C in air. researchgate.net Above this temperature, oxidative decomposition begins. researchgate.net One study showed the evaporation of absorbed water up to 188°C, followed by stability until 330°C. researchgate.net However, in the presence of sugars like sucrose (B13894) and glucose, decomposition can occur at much lower temperatures, ranging from 120–162°C.

The kinetics of thermal degradation have been found to follow a first-order reaction model in some food systems. The rate of degradation increases with rising temperatures. For instance, in one study, the activation energy for the dark degradation of Sunset Yellow in the presence of food acids was determined to be 16.5 kJ mol⁻¹.

| Condition | Temperature Range (°C) | Observed Effect | Kinetic Model | Activation Energy (Ea) |

| In Air | Up to 188 | Evaporation of absorbed water. researchgate.net | - | - |

| In Air | 188 - 330 | Thermally stable. researchgate.net | - | - |

| In Air | 510 - 643 | Strongest exothermic decomposition. researchgate.net | - | - |

| With Sucrose and Glucose | 120 - 162 | Up to 10% decomposition. | - | - |

| In the presence of food acids (dark) | Not specified | Degradation follows second-order kinetics. | Second-order | 16.5 kJ mol⁻¹ |

The pH of the surrounding medium significantly influences the stability of Sunset Yellow FCF. The color of SYFCF solutions is pH-dependent; they are orange-yellow in neutral and acidic conditions and turn reddish-brown in alkaline environments. researchgate.netnih.gov Degradation studies have shown that pH 9 is optimal for the degradation of SYFCF by certain microorganisms. researchgate.net In contrast, pH levels of 7 and 11 were found to be less favorable for degradation. researchgate.net The degradation pathway under varying pH often involves the cleavage of the azo bond, which can be influenced by the protonation state of the molecule.

| pH Value | Observed Stability/Degradation |

| 1 | Exhibits maximum absorption at approximately 480 nm. wikipedia.org |

| 7 | Less favorable for microbial degradation compared to pH 9. researchgate.net |

| 9 | Optimal for degradation by Pseudomonas sp. researchgate.net |

| 11 | Less favorable for microbial degradation compared to pH 9. researchgate.net |

| 13 | Exhibits maximum absorption at approximately 443 nm. wikipedia.org |

The choice of solvent and storage conditions are critical for maintaining the integrity of Sunset Yellow FCF analytical standards. SYFCF is soluble in water, glycerin, and propylene (B89431) glycol, but only slightly soluble in ethanol (B145695) and insoluble in oil. researchgate.net Its stability is affected by the presence of other substances in the solvent system. For example, the presence of sugars can enhance stability, while preservatives like sulfur dioxide can increase the rate of degradation. uniupo.it

For long-term storage, it is recommended to keep Sunset Yellow FCF in a dry, cool, and well-ventilated area, in securely sealed containers, and protected from light. researchgate.net Incompatible materials to avoid include strong oxidizing agents. researchgate.net

| Solvent/Additive | Storage Condition | Effect on Stability |

| Water | Standard | Soluble. researchgate.net |

| Ethanol | Standard | Slightly soluble. researchgate.netums.edu.my |

| Glycerin | Standard | Soluble. researchgate.net |

| Propylene Glycol | Standard | Soluble. researchgate.net |

| Oil | Standard | Insoluble. researchgate.net |

| Aqueous solution with sugar | Not specified | Increased stability. uniupo.it |

| Aqueous solution with ascorbic acid | Exposed to light | Enhanced degradation. uniupo.it |

| Aqueous solution with sulfur dioxide | Not specified | Enhanced degradation. uniupo.it |

| Dry, cool, ventilated place | Long-term | Reported shelf-life of 4-6 years. researchgate.net |

Identification and Structural Elucidation of Degradation Products

The degradation of Sunset Yellow FCF results in the formation of various smaller molecules. Identifying these degradation products is essential for understanding the degradation pathways and for assessing any potential toxicological concerns.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating Sunset Yellow FCF from its degradation products. nih.govums.edu.my When coupled with mass spectrometry (HPLC-MS), it allows for the identification and structural elucidation of these degradants. nih.gov

Several HPLC methods have been developed for the analysis of SYFCF and its impurities. These methods often utilize reversed-phase columns and gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). fao.org The separation is based on the different polarities and affinities of the parent dye and its degradation products for the stationary and mobile phases. For instance, in one study, the degradation of SYFCF in a beverage exposed to sunlight was analyzed by HPLC-MS, which led to the identification of a dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate and p-amino-benzensulfonate. nih.gov

| Analytical Technique | Column Type | Mobile Phase | Identified Degradants |

| HPLC-MS | Not specified | Not specified | Dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate, p-amino-benzensulfonate. nih.gov |

| HPLC-MS | Not specified | Acetonitrile and 0.04% aqueous ammonium carbonate solution (gradient). | Raw materials, intermediates, and subsidiary colors. |

| HPLC | Amaze TH mixed-mode | Methanol (B129727) and water with sulfuric acid. | Not specified for degradants, used for analysis of the parent compound. wikipedia.org |

| HPLC | Not specified | Elution gradient of 2% to 100% at 4% per minute. fao.org | Organic compounds other than coloring matters. fao.org |

Mass Spectrometric Identification of Degradation Species (e.g., sulfanilic acid, amino-naphthalene sulfonates)

The degradation of Sunset Yellow FCF (SYFCF) involves the breakdown of its molecular structure, primarily through the cleavage of the azo bond (-N=N-). This process results in the formation of various smaller aromatic compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for separating and identifying these degradation products. nih.govuniupo.itnih.gov

Research has shown that under reducing conditions, such as in the presence of ascorbic acid, the degradation of SYFCF leads to the cleavage of the double bond and protonation of the azo group. nih.govuniupo.it This results in the formation of specific degradation species. Similarly, studies on the metabolism of SYFCF in rats, where intestinal bacteria cause reduction, have identified similar breakdown products. nih.gov

Key degradation products identified through mass spectrometry include:

Sulfanilic acid (p-amino-benzenesulfonate): This compound is formed from the phenylsulfonate part of the SYFCF molecule. nih.govuniupo.itnih.gov Studies on rats have shown that after oral administration of SYFCF, the urine contained molar equivalents of sulfanilic acid. nih.gov

Amino-naphthalene sulfonates: The other part of the SYFCF molecule forms various amino-naphthalene sulfonate isomers. One study identified the formation of what was likely a dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate. nih.govuniupo.it Another study identified 1-amino-2-naphthol-6-sulfonic acid as a cleavage product. nih.gov

A study utilizing HPLC-MS to analyze a beverage containing SYFCF that had lost its color under natural summer conditions simulated the degradation in a laboratory setting. nih.govuniupo.it The results provided evidence for the formation of these aromatic amines. nih.govuniupo.it

Table 1: Key Degradation Products of Sunset Yellow FCF Identified by Mass Spectrometry

| Degradation Product | Common Name / Abbreviation | Originating Part of SYFCF Molecule | Reference |

|---|---|---|---|

| p-amino-benzenesulfonate | Sulfanilic acid | Phenylsulfonate moiety | nih.govuniupo.itnih.gov |

| 5-amino-6-hydroxy-2-naphthalene sulfonate (dimeric form) | - | Naphthol sulfonate moiety | nih.govuniupo.it |

| 1-amino-2-naphthol-6-sulfonic acid | - | Naphthol sulfonate moiety | nih.gov |

The identification of these species is crucial as they are distinct from the parent dye and from other subsidiary colored compounds that may be present as impurities from the manufacturing process, such as 6-hydroxy-5-phenylazo-2-naphthalenesulphonic acid (SS-AN) and 4-(2-hydroxy-1-naphthylazo) benzenesulphonic acid (2N-SA). nih.gov

Impact of Degradation on Analytical Standard Integrity and Measurement Accuracy

The degradation of a Sunset Yellow FCF analytical standard has significant consequences for its integrity and the accuracy of any measurements in which it is used. An analytical standard is a highly purified compound used as a calibration reference in quantitative analysis. medchemexpress.com Its accuracy is predicated on its purity and stability.

The core issues arising from degradation are:

Decreased Purity and Concentration: As the parent SYFCF molecule breaks down, its concentration in the standard solution decreases. This means the stated concentration on the certificate of analysis is no longer accurate. Using such a degraded standard for calibration will lead to an overestimation of the analyte in unknown samples.

Introduction of Impurities: The degradation products, such as sulfanilic acid and various amino-naphthalene sulfonates, are introduced as impurities into the standard material. nih.govuniupo.itnih.gov These new species can have their own chromatographic and spectral properties, potentially co-eluting with or interfering with the detection of the primary analyte or other components in a sample.

Compromised Identity: The presence of significant levels of degradation products means the material no longer has the identity of a "Sunset Yellow FCF analytical standard." The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies that SYFCF should consist principally of the disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid and subsidiary coloring matters, with a total coloring matter content of not less than 85%. fao.org Degradation can cause the standard to fall out of this specification.

The stability of an analytical standard is therefore paramount. For some commercial analytical standards, if no retest or expiration date is provided on the Certificate of Analysis (COA), it indicates that comprehensive stability data to define a shelf life is not available. sigmaaldrich.com This places the onus on the user to ensure the standard's integrity has not been compromised. The degradation process is often visually indicated by a loss of color, as the azo bond responsible for the orange hue is cleaved. nih.govuniupo.it However, significant degradation can occur before a color change is noticeable to the naked eye.

Strategies for Mitigating Degradation and Ensuring Standard Longevity

To maintain the integrity of a Sunset Yellow FCF analytical standard and ensure its longevity, it is essential to control the factors that promote its degradation. The primary drivers of degradation are exposure to light, heat, and certain chemical environments (oxidizing or reducing agents). nih.govuniupo.itjst.go.jpresearchgate.net

Table 2: Strategies for Mitigating Degradation of Sunset Yellow FCF Analytical Standards

| Strategy | Rationale | Implementation Details | Reference |

|---|---|---|---|

| Storage Conditions | To minimize exposure to light and heat, which accelerate degradation. | Store in amber or opaque glass vials in a cool, dark place. Refrigeration is often recommended. Follow the storage conditions specified on the Certificate of Analysis. | medchemexpress.comsigmaaldrich.comresearchgate.net |

| Control of Chemical Environment | To prevent oxidative or reductive cleavage of the azo bond. | Prepare solutions using high-purity, inert solvents. Avoid co-presence of reactive species like ascorbic acid, hydrogen peroxide, or residual strong acids/bases unless part of a specific analytical procedure. | nih.govuniupo.it |